
5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine
Overview
Description
5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a chloro and methyl group on the phenyl ring, along with a hydroxyl group on the pyrimidine ring, makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine typically begins with 2-chloro-4-methylphenylamine and a suitable pyrimidine precursor.
Reaction Conditions: The reaction involves the condensation of 2-chloro-4-methylphenylamine with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers and materials to improve their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity and protein interactions.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism by which 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine exerts its effects depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methyl groups can enhance its binding affinity and selectivity towards these targets. In catalysis, the compound can coordinate with metal centers, facilitating various catalytic transformations.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the pyrimidine ring.
2-Chloro-5-methylphenol: Similar structure but with different substitution pattern on the phenyl ring.
4-Chloro-2-methylphenyl isocyanate: Similar phenyl ring substitution but different functional group.
Uniqueness:
- The presence of both the pyrimidine ring and the specific substitution pattern on the phenyl ring makes 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine unique.
- Its ability to undergo various chemical reactions and its potential applications in diverse fields highlight its versatility and importance.
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLBDJWFUDSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686823 | |
Record name | 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111107-98-2 | |
Record name | 5-(2-Chloro-4-methylphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111107-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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